Cas no 33983-39-0 ((+/-)-Medicarpin)

(±)-Medicarpin is a racemic mixture of the naturally occurring pterocarpan phytoalexin Medicarpin, which is widely studied for its bioactive properties. This compound exhibits notable antioxidant and anti-inflammatory effects, making it valuable in pharmacological research. Its chiral structure allows for interaction with diverse biological targets, contributing to its potential in modulating cellular pathways. (±)-Medicarpin demonstrates promising activity in plant defense mechanisms and has been investigated for its role in promoting osteoblast differentiation, suggesting applications in bone health studies. The racemic form provides researchers with a versatile tool for exploring structure-activity relationships and enantiomeric effects. Its stability and solubility profile facilitate experimental handling in various biochemical assays.
(+/-)-Medicarpin structure
(+/-)-Medicarpin structure
Product Name:(+/-)-Medicarpin
CAS No:33983-39-0
MF:C16H14O4
MW:270.279964923859
CID:1123975
PubChem ID:73067
Update Time:2025-07-02

(+/-)-Medicarpin Chemical and Physical Properties

Names and Identifiers

    • MEDICARPIN(P)
    • (6aS,11aS)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol
    • 3-Hydroxy-9-methoxypterocarpan
    • (+)-Medicarpin
    • (6As,11As)-Medicarpin
    • (+)-Medicrpin
    • (6aS,11aS)-Demethylhomopterocarpin
    • (6As,11As)-Medicarpan
    • (6aS, 11aS)-Medicarpin
    • C01729
    • Q27107309
    • MLS000697611
    • l-3-Hydroxy-9-methoxypterocarpan
    • 6H-Benzofuro[3,2-c][1]benzopyran-3-ol, 6a,11a-dihydro-9-methoxy-, (6aR-cis)-
    • (-)-3-Hydroxy-9-methoxypterocarpan
    • Demethylhomopterocarpin
    • Medicarpin
    • (-)-Medicarpin
    • "Medicarpin (6αS11αS)-demethylhomopterocarpin
    • (-)-Demethylhomopterocarpin
    • (l)-De-o-methylhomopterocarpan
    • MLSMR
    • Medicarpin, (-)-
    • SMR000470945
    • (+)-(6aS,11aS)-Medicarpin
    • DA-69113
    • 9-Methoxy-6a,11a-dimethyl-6a,11a-dihydro-6H-\\ 1-benzofuro[3,2-c]chromen-3-ol from Dalbergia Oliveri
    • (6aS,11aS)-9-methoxy-6a,11a-dihydro-6H-benzofuro[3,2-c]chromen-3-ol
    • DTXSID80872005
    • 33983-39-0
    • CHEBI:6714
    • (1S,10S)-14-methoxy-8,17-dioxatetracyclo[8.7.0.0?,?.0??,??]heptadeca-2(7),3,5,11,13,15-hexaen-5-ol
    • CHEMBL413297
    • HY-N6052
    • AKOS040740841
    • SCHEMBL19999732
    • 33983-40-3
    • CS-0032253
    • (+/-)-Medicarpin
    • Inchi: 1S/C16H14O4/c1-18-10-3-5-11-13-8-19-14-6-9(17)2-4-12(14)16(13)20-15(11)7-10/h2-7,13,16-17H,8H2,1H3
    • InChI Key: NSRJSISNDPOJOP-UHFFFAOYSA-N
    • SMILES: C12C(COC3C1=CC=C(O)C=3)C1C(=CC(=CC=1)OC)O2

Computed Properties

  • Exact Mass: 270.08900
  • Monoisotopic Mass: 270.08920892 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 270.28
  • XLogP3: 2.6
  • Topological Polar Surface Area: 47.9

Experimental Properties

  • Color/Form: Solid
  • Density: 1.319±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 127-128 ºC
  • Boiling Point: 418.8±45.0 °C at 760 mmHg
  • Flash Point: 207.1±28.7 °C
  • Solubility: Almost insoluble (0.021 g/l) (25 º C),
  • PSA: 47.92000
  • LogP: 3.01050
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

(+/-)-Medicarpin Pricemore >>

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(+/-)-Medicarpin Production Method

(+/-)-Medicarpin Suppliers

Amadis Chemical Company Limited
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(CAS:33983-39-0)(+/-)-Medicarpin
Order Number:A1243144
Stock Status:in Stock
Quantity:10mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:30
Price ($):360
Email:sales@amadischem.com

(+/-)-Medicarpin Related Literature

Additional information on (+/-)-Medicarpin

Compound Introduction: (+/-)-Medicarpin (CAS No. 33983-39-0)

(+/-)-Medicarpin, identified by the Chemical Abstracts Service Number (CAS No.) 33983-39-0, is a naturally occurring isoflavonoid compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, derived from various plants, particularly those in the Fabaceae family, exhibits a range of biological activities that make it a promising candidate for further exploration in medicinal chemistry and drug development.

The structural uniqueness of (+/-)-Medicarpin lies in its isoflavonoid backbone, which is characterized by a phenolic B ring and a C2-C3 double bond. This structural motif is known to contribute to its biological interactions, particularly with estrogen receptors and other intracellular signaling pathways. The presence of both hydroxyl and methoxy groups on the aromatic rings further enhances its potential for binding to biological targets, making it an interesting molecule for therapeutic applications.

Recent studies have highlighted the pharmacological properties of (+/-)-Medicarpin. Research indicates that this compound possesses anti-inflammatory, antioxidant, and anticancer properties. The anti-inflammatory effects are attributed to its ability to modulate cytokine production and inhibit the activity of key inflammatory enzymes such as COX-2 and LOX. Similarly, its antioxidant capabilities stem from its capacity to scavenge free radicals and protect cells from oxidative stress.

In the realm of oncology, (+/-)-Medicarpin has shown promise in preclinical studies as a potential chemopreventive agent. It has been observed to induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase-dependent pathways. Additionally, its ability to inhibit cell proliferation and promote differentiation suggests its potential role in cancer therapy.

The compound's interaction with estrogen receptors has also been a subject of extensive research. (+/-)-Medicarpin exhibits both estrogenic and anti-estrogenic effects depending on the context, making it a versatile tool for studying hormonal signaling pathways. This dual activity could be particularly relevant in developing treatments for hormone-sensitive conditions such as breast cancer and osteoporosis.

Another area of interest is the antimicrobial activity of (+/-)-Medicarpin. Studies have demonstrated its effectiveness against various bacterial and fungal strains, suggesting its potential as an antimicrobial agent. The mechanism behind this activity involves disrupting microbial cell membranes and inhibiting key metabolic pathways essential for their survival.

The synthesis and isolation of (+/-)-Medicarpin remain challenging due to its complex structure and limited natural abundance. However, advancements in biotechnological methods have enabled researchers to produce this compound through microbial fermentation and plant cell culture techniques. These methods not only enhance the availability of (+/-)-Medicarpin but also allow for scalable production, which is crucial for industrial applications.

Ethical considerations are paramount when conducting research involving natural products like (+/-)-Medicarpin. Sustainable harvesting practices must be employed to ensure the preservation of plant species from which these compounds are derived. Additionally, collaborative efforts between chemists, botanists, and ethicists are essential to balance scientific exploration with environmental conservation.

The future prospects of (+/-)-Medicarpin in drug development appear promising. Ongoing clinical trials are evaluating its efficacy in treating various diseases, including chronic inflammation and certain types of cancer. The integration of computational modeling and high-throughput screening techniques will further accelerate the discovery of novel derivatives with enhanced pharmacological properties.

In conclusion, (+/-)-Medicarpin (CAS No. 33983-39-0) represents a fascinating compound with diverse biological activities that make it a valuable asset in medicinal chemistry. Its potential applications in treating inflammation, cancer, infections, and hormonal disorders underscore the importance of continued research into this natural product. As our understanding of its mechanisms of action evolves, so too will our ability to harness its therapeutic potential for human health benefits.

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Amadis Chemical Company Limited
(CAS:33983-39-0)(+/-)-Medicarpin
A1243144
Purity:99%
Quantity:10mg
Price ($):360
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